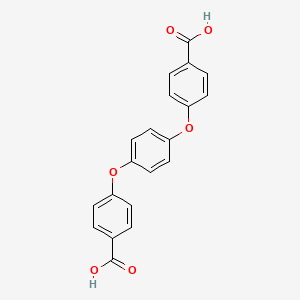![molecular formula C23H24FN3O6S B12502784 1-Ethyl-6-fluoro-7-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12502784.png)
1-Ethyl-6-fluoro-7-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ETHYL-6-FLUORO-7-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOQUINOLINE-3-CARBOXYLIC ACID is a synthetic compound belonging to the quinolone class of chemicals. It is characterized by its complex structure, which includes a quinoline core, a fluorine atom, and a piperazine ring substituted with a methoxybenzenesulfonyl group.
Métodos De Preparación
The synthesis of 1-ETHYL-6-FLUORO-7-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOQUINOLINE-3-CARBOXYLIC ACID typically involves multiple stepsThe final step involves the sulfonylation of the piperazine ring with 4-methoxybenzenesulfonyl chloride under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline core can be reduced to form hydroxyquinoline derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-ETHYL-6-FLUORO-7-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and intermediates
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. In the context of its antimicrobial properties, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparación Con Compuestos Similares
Similar compounds include other quinolone derivatives such as:
- 1-ETHYL-6-FLUORO-7-(4-METHYLPIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBALDEHYDE
- 1-ETHYL-6-FLUORO-7-(4-FORMYLPIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Compared to these compounds, 1-ETHYL-6-FLUORO-7-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOQUINOLINE-3-CARBOXYLIC ACID is unique due to the presence of the methoxybenzenesulfonyl group, which may confer additional biological activity and specificity .
Propiedades
Fórmula molecular |
C23H24FN3O6S |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H24FN3O6S/c1-3-25-14-18(23(29)30)22(28)17-12-19(24)21(13-20(17)25)26-8-10-27(11-9-26)34(31,32)16-6-4-15(33-2)5-7-16/h4-7,12-14H,3,8-11H2,1-2H3,(H,29,30) |
Clave InChI |
ZOZSAMFREJOYJX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502704.png)


![1-{2-[7-(4-{3-[(4-{[4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)phenyl]formamidosulfonyl}-2-trifluoromethanesulfonylphenyl)amino]-4-(phenylsulfanyl)butyl}piperazin-1-yl)-7-oxoheptanamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide](/img/structure/B12502724.png)
![Ethyl 3-[(phenoxyacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502725.png)

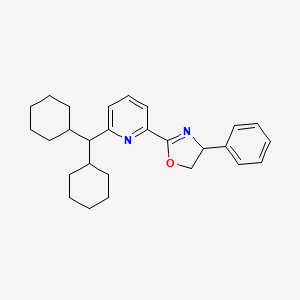
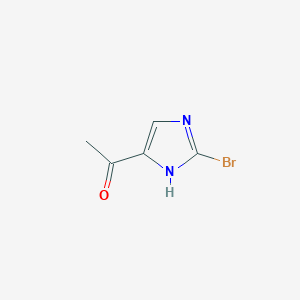
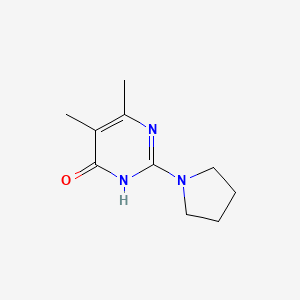
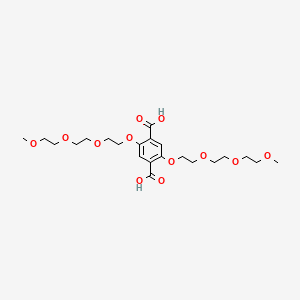

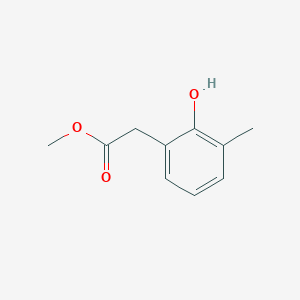
![1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride](/img/structure/B12502779.png)
